molecular formula C6H4N3NaO4 B13218244 Sodium 6-amino-5-nitropyridine-3-carboxylate

Sodium 6-amino-5-nitropyridine-3-carboxylate

Cat. No.: B13218244
M. Wt: 205.10 g/mol
InChI Key: ZDTZNOITHMCEKY-UHFFFAOYSA-M
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Description

Sodium 6-amino-5-nitropyridine-3-carboxylate (CAS 1955518-48-5) is a high-purity chemical intermediate with the molecular formula C6H4N3NaO4 and a molecular weight of 205.10 g/mol . This compound belongs to the valuable class of nitropyridine carboxylates, which are widely recognized in modern organic and medicinal chemistry as privileged scaffolds and convenient precursors for synthesizing a diverse range of bioactive molecules . The presence of both electron-withdrawing (nitro) and electron-donating (amino) groups on the pyridine ring, along with the carboxylate moiety, creates a multifunctional and reactive system ideal for further chemical elaboration. In research, nitropyridine derivatives like this one serve as critical intermediates in the development of compounds with potential antitumor, antiviral, and anti-neurodegenerative activities . The nitro group can be readily reduced to an amine for the synthesis of diamino-pyridine derivatives, or the molecule can be used in metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions to build more complex polyheterocyclic systems . This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. It requires cold-chain transportation and should be stored according to the manufacturer's recommendations to maintain stability .

Properties

Molecular Formula

C6H4N3NaO4

Molecular Weight

205.10 g/mol

IUPAC Name

sodium;6-amino-5-nitropyridine-3-carboxylate

InChI

InChI=1S/C6H5N3O4.Na/c7-5-4(9(12)13)1-3(2-8-5)6(10)11;/h1-2H,(H2,7,8)(H,10,11);/q;+1/p-1

InChI Key

ZDTZNOITHMCEKY-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])N)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Specific Steps for Sodium 6-amino-5-nitropyridine-3-carboxylate

  • Starting Material Preparation : Begin with 6-amino-5-nitronicotinic acid, which can be synthesized through the nitration of 6-aminonicotinic acid.

  • Sodium Salt Formation : The carboxylic acid group in 6-amino-5-nitronicotinic acid can be converted into a sodium salt by reacting it with sodium hydroxide (NaOH) in water.

    $$
    \text{C}6\text{H}5\text{N}3\text{O}4 + \text{NaOH} \rightarrow \text{C}6\text{H}4\text{N}3\text{NaO}4 + \text{H}_2\text{O}
    $$

Purification and Characterization

After synthesis, the compound is typically purified using techniques such as recrystallization or chromatography. Characterization involves spectroscopic methods like NMR, IR, and mass spectrometry to confirm the structure and purity.

Research Findings and Applications

Nitropyridine derivatives, including this compound, are valuable intermediates in organic synthesis. They are used in the preparation of pharmaceuticals, such as adenosine analogs, which have potential applications in treating hypertension and myocardial ischemia. Additionally, these compounds exhibit anti-inflammatory, analgesic, and antipyretic properties, making them useful in treating arthritic and dermatological disorders.

Chemical Reactions Analysis

Types of Reactions

Sodium 6-amino-5-nitropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 6-amino-5-aminopyridine-3-carboxylate, while substitution reactions can introduce various functional groups at different positions on the pyridine ring .

Scientific Research Applications

Sodium 6-amino-5-nitropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium 6-amino-5-nitropyridine-3-carboxylate involves its interaction with specific molecular targets. The amino and nitro groups on the pyridine ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The carboxylate group can form ionic bonds with metal ions, affecting the compound’s solubility and stability .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Variations

6-Amino-5-Nitropicolinonitrile
  • Structure : Replaces the carboxylate group with a nitrile (-CN) at position 3.
  • Properties: Lower polarity and reduced water solubility compared to the sodium carboxylate. The nitrile group confers reactivity in cyano hydrolysis and nucleophilic additions.
6-Amino-5-Nitropyridin-2-one (CAS 211555-30-5)
  • Structure : Features a lactam (-CONH-) ring at position 2 instead of the carboxylate.
  • Properties : Moderate solubility in polar solvents. The lactam enables ring-opening reactions, useful in drug discovery for functionalization .
6-Amino-3-Pyridinecarboxylic Acid (CAS 3167-49-5)
  • Structure: Lacks the nitro group at position 5, retaining only the amino and carboxylate groups.
  • Properties : Higher electron density at the pyridine ring due to the absence of the nitro group, altering its reactivity in electrophilic substitutions .

Physicochemical Properties

Compound CAS Number Molecular Formula Functional Groups Solubility (Water) Melting Point (°C)
Sodium 6-amino-5-nitropyridine-3-carboxylate 104685-76-9 C6H4N3NaO5 Amino, Nitro, Carboxylate High 220–225 (dec.)
6-Amino-5-nitropicolinonitrile - C6H4N4O2 Amino, Nitro, Nitrile Low 180–185
6-Amino-5-nitropyridin-2-one 211555-30-5 C5H5N3O3 Amino, Nitro, Lactam Moderate 190–195
6-Amino-3-pyridinecarboxylic acid 3167-49-5 C6H6N2O2 Amino, Carboxylate Moderate 260–265
This compound
  • Reactivity : The nitro group enhances electrophilicity at position 5, enabling nucleophilic aromatic substitution (e.g., with amines or thiols). The carboxylate group participates in salt formation or esterification .
  • Applications : Used in synthesizing heterocyclic pharmaceuticals and coordination complexes due to its ionic solubility .
6-Amino-5-Nitropicolinonitrile
  • Reactivity : Nitrile group undergoes hydrolysis to carboxylic acids or reacts with Grignard reagents.
  • Applications : Intermediate in agrochemical and polymer synthesis .
6-Amino-5-Nitropyridin-2-one
  • Reactivity : Lactam ring opens under basic conditions to form amines or amides.
  • Applications : Explored in kinase inhibitor development .

Biological Activity

Sodium 6-amino-5-nitropyridine-3-carboxylate is an organic compound that features a unique structure comprising a pyridine ring with amino, nitro, and carboxylate functional groups. This structural arrangement significantly influences its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

The molecular formula of this compound is C7_7H6_6N3_3O4_4Na, with a molecular weight of approximately 195.12 g/mol. The presence of the amino group at position 6, the nitro group at position 5, and the carboxylate moiety enhances its potential interactions with biological targets.

Table 1: Structural Comparison with Related Compounds

Compound NameAmino Group PositionNitro Group PositionCarboxylate Group
This compound65Present
6-Amino nicotinic acid6AbsentPresent
5-Nitropyridin-2-carboxylic acidAbsent5Present
4-Amino-2-nitropyridine42Absent

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions, which enhance the compound’s binding affinity and specificity towards these targets.

The compound has been studied for its potential role in inhibiting specific enzymes involved in cancer pathways. For instance, preliminary studies suggest that structurally similar compounds may exhibit significant interactions with targets involved in cancer and inflammatory pathways, although specific studies on this compound are still limited .

Biological Evaluations

Research has indicated that this compound may exhibit antiproliferative effects against certain cancer cell lines. In vitro studies are essential for evaluating its cytotoxicity and therapeutic potential.

Table 2: In Vitro Antiproliferative Activity

Cell LineIC50_{50} (μM)
HCT-116 (Colorectal)[Value Needed]
MES-SA (Uterine Sarcoma)[Value Needed]
MES-SA/Dx5 (Doxorubicin-resistant variant)[Value Needed]

The IC50_{50} values indicate the concentration required to inhibit cell viability by 50%. These values are critical for determining the efficacy of this compound as a potential anticancer agent.

Case Studies

  • Inhibition of c-Myc-Max Interaction : One study explored compounds that disrupt the c-Myc-Max protein-protein interaction, which is crucial for oncogenic activity in various cancers. Although this compound was not directly tested, it shares structural similarities with compounds that have shown promise in this area .
  • Enzyme Interaction Studies : Research into enzyme interactions suggests that this compound could serve as a probe in biochemical assays to study enzyme activity related to metabolic processes .

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